6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids. This compound is characterized by the presence of an amino group at the 6th position and a 2,4-dimethoxyphenyl group at the 3rd position of the picolinic acid structure. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile and ammonium acetate to form an intermediate, which is then subjected to cyclization and subsequent functional group modifications to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-organic frameworks (MOFs) as catalysts to facilitate the synthesis under ambient conditions. For instance, UiO-66 (Zr)-N(CH2PO3H2)2 has been employed as a catalyst in the synthesis of picolinic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential antiviral properties, particularly against enveloped viruses.
Industry: Utilized in the development of novel herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, as a herbicide, it may bind to auxin-signaling F-box proteins, disrupting normal plant growth processes . In antiviral applications, it may inhibit viral entry by blocking the fusion of the viral envelope with the host cell membrane .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler analog with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid is unique due to the presence of both an amino group and a 2,4-dimethoxyphenyl group, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to interact with specific molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-amino-3-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-8-3-4-9(11(7-8)20-2)10-5-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJVNQOFUYGMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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